N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1004915
InChI: InChI=1S/C19H20N2O2S/c1-23-16-10-8-14(9-11-16)13-18(22)20-19(24)21-12-4-6-15-5-2-3-7-17(15)21/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,20,22,24)
SMILES: COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4 g/mol

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC1004915

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
IUPAC Name N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H20N2O2S/c1-23-16-10-8-14(9-11-16)13-18(22)20-19(24)21-12-4-6-15-5-2-3-7-17(15)21/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,20,22,24)
Standard InChI Key FSYROMJZDSHBAA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCCC3=CC=CC=C32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator